3-Iodo-1-methylpyrazole-5-carbaldehyde
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Overview
Description
3-Iodo-1-methylpyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5IN2O. It is a pyrazole derivative, characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 5-position of the pyrazole ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylpyrazole-5-carbaldehyde typically involves the iodination of 1-methylpyrazole-5-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methylpyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: 3-Iodo-1-methylpyrazole-5-carboxylic acid.
Reduction Reactions: 3-Iodo-1-methylpyrazole-5-methanol.
Scientific Research Applications
3-Iodo-1-methylpyrazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylpyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the aldehyde group, which affects its reactivity and applications.
1-Methylpyrazole-5-carbaldehyde: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-1-methylpyrazole-5-carbaldehyde:
Uniqueness
3-Iodo-1-methylpyrazole-5-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable building block in organic synthesis and a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C5H5IN2O |
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Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-iodo-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5IN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 |
InChI Key |
LOADRGBSIMLNAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)C=O |
Origin of Product |
United States |
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